2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide
Description
2-{[4-Amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide is a heterocyclic compound featuring a pyrimidine core substituted with a thiophene sulfonyl group and a sulfanyl-linked acetamide moiety. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonyl and fluorinated groups.
Properties
IUPAC Name |
2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-N-(2,5-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N4O3S3/c17-9-3-4-10(18)11(6-9)21-13(23)8-27-16-20-7-12(15(19)22-16)28(24,25)14-2-1-5-26-14/h1-7H,8H2,(H,21,23)(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCLVTDEWJCUJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)C2=CN=C(N=C2N)SCC(=O)NC3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrimidine core substituted with an amino group and a thiophene sulfonamide group, along with a difluorophenyl acetamide moiety. The presence of these functional groups suggests diverse biochemical interactions.
Structural Formula
The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The thiophene sulfonamide moiety may facilitate binding to active sites, modulating enzyme activity and influencing various biochemical pathways. Preliminary studies suggest that this compound could act as an inhibitor of certain kinases, potentially impacting cell proliferation and survival.
Antiproliferative Effects
Research indicates that compounds with similar structural motifs exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives containing thiophene and pyrimidine rings have shown IC50 values in the nanomolar range against tumor cells.
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 3c | HeLa | 12 |
| 3d | FM3A | 16 |
| 3e | Molt/4 | 10 |
These findings suggest that our compound may exhibit comparable or enhanced antiproliferative properties.
Inhibition of Cyclin-Dependent Kinases
Another area of interest is the inhibition of cyclin-dependent kinases (CDKs). The thiophene sulfonamide derivatives have been identified as moderate inhibitors of CDK5, which plays a crucial role in cell cycle regulation. This inhibition could lead to cell cycle arrest and apoptosis in cancer cells.
Study 1: Antitumor Activity
In a study evaluating the antitumor effects of thiophene-containing compounds, a derivative similar to our target compound was tested in vivo using xenograft models. The results demonstrated significant tumor growth inhibition compared to control groups, indicating potential therapeutic efficacy in treating cancers associated with dysregulated CDK activity.
Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship analysis revealed that modifications to the thiophene and pyrimidine rings significantly influenced biological activity. Substituents at specific positions enhanced binding affinity and selectivity towards target enzymes, suggesting avenues for optimizing therapeutic profiles.
Comparison with Similar Compounds
Key Observations :
Physicochemical Properties
Physicochemical parameters influence bioavailability and target engagement:
*logP estimated using fragment-based methods.
Key Observations :
Antimicrobial Activity :
Anti-inflammatory Activity :
- KA9 (): 72% inhibition of protein denaturation at 100 µg/mL.
- Target Compound: The sulfonyl group may improve binding to inflammatory mediators (e.g., COX-2), though experimental data are needed.
Structural and Crystallographic Insights
The SHELX software suite (–2) has been instrumental in resolving crystal structures of related compounds, enabling precise conformation analysis. For example, confirms the planar geometry of pyrimidine-acetamide derivatives, which likely applies to the target compound. Such structural data are critical for rational drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
